molecular formula C9H10O4 B8738095 Methyl 4-hydroxy-3-(hydroxymethyl)benzoate CAS No. 59648-31-6

Methyl 4-hydroxy-3-(hydroxymethyl)benzoate

Cat. No. B8738095
CAS RN: 59648-31-6
M. Wt: 182.17 g/mol
InChI Key: CGRDLMPBETWDQO-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-(hydroxymethyl)benzoate is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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properties

CAS RN

59648-31-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 4-hydroxy-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H10O4/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4,10-11H,5H2,1H3

InChI Key

CGRDLMPBETWDQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of methyl 3-formyl-4-hydroxybenzoate (19.80 g; 109.90 mmol; 1 eq.) in MeOH (396 mL) was added at 0° C. NaBH4 (6.24 g; 164.85 mmol; 1.50 eq.) in several portions (portions over 20 min). The reaction mixture was stirred at RT for 2 hours. The reaction mixture was concentrated and the residue was suspended in EtOAc (500 mL). The organic layer was washed with a saturated aqueous solution of NH4Cl (2×200 mL), water (200 mL), then brine (200 mL). The aqueous layer contained a lot of the desired compound so it was saturated with NaCl and extracted with EtOAc (4×600 mL). Organics were combined, dried over MgSO4 and concentrated affording the title compound as a beige solid (10.52 g, 52%). LC/MS (Method B): 181.1 (M−H)−.
Quantity
19.8 g
Type
reactant
Reaction Step One
Name
Quantity
396 mL
Type
solvent
Reaction Step One
Name
Quantity
6.24 g
Type
reactant
Reaction Step Two
Yield
52%

Synthesis routes and methods II

Procedure details

The compound obtained in (a) (1.80 g, 10 mmol) was mixed with 50 ml of methanol, and sodium borohydride (189 mg, 5 mmol) was added portionwise while maintaining the temperature below 20° C. After stirring for 5 minutes at room temperature, the methanol was evaporated off and the medium was then poured onto a 6N HCl/ice mixture, extracted with ethyl ether, washed with water to neutral pH, dried over magnesium sulfate and filtered, and the solvents were evaporated off. The properties of the final product were as follows:
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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